Cas no 1506221-25-5 (4-(2,5-dimethyl-1H-pyrrol-3-yl)-2-methylbutan-2-amine)

4-(2,5-Dimethyl-1H-pyrrol-3-yl)-2-methylbutan-2-amine is a pyrrole-derived amine compound with potential applications in pharmaceutical and chemical research. Its structure features a 2,5-dimethylpyrrole core linked to a tertiary butylamine moiety, offering unique steric and electronic properties. This compound may serve as a versatile intermediate in synthetic chemistry, particularly in the development of bioactive molecules or specialty chemicals. The presence of the pyrrole ring suggests possible utility in coordination chemistry or as a precursor for heterocyclic systems. Its stability and functional group compatibility make it suitable for further derivatization under controlled conditions. The compound's precise physicochemical characteristics, including solubility and reactivity, depend on its specific substitution pattern and environmental factors.
4-(2,5-dimethyl-1H-pyrrol-3-yl)-2-methylbutan-2-amine structure
1506221-25-5 structure
Product Name:4-(2,5-dimethyl-1H-pyrrol-3-yl)-2-methylbutan-2-amine
CAS No:1506221-25-5
MF:C11H20N2
MW:180.289902687073
CID:5989803
PubChem ID:83529980
Update Time:2025-06-12

4-(2,5-dimethyl-1H-pyrrol-3-yl)-2-methylbutan-2-amine Chemical and Physical Properties

Names and Identifiers

    • 4-(2,5-dimethyl-1H-pyrrol-3-yl)-2-methylbutan-2-amine
    • EN300-1870680
    • 1506221-25-5
    • Inchi: 1S/C11H20N2/c1-8-7-10(9(2)13-8)5-6-11(3,4)12/h7,13H,5-6,12H2,1-4H3
    • InChI Key: DDYZVRSWBOCJNX-UHFFFAOYSA-N
    • SMILES: NC(C)(C)CCC1C=C(C)NC=1C

Computed Properties

  • Exact Mass: 180.162648646g/mol
  • Monoisotopic Mass: 180.162648646g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 166
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 41.8Ų

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Additional information on 4-(2,5-dimethyl-1H-pyrrol-3-yl)-2-methylbutan-2-amine

Professional Introduction to Compound with CAS No. 1506221-25-5 and Product Name: 4-(2,5-dimethyl-1H-pyrrol-3-yl)-2-methylbutan-2-amine

The compound identified by the CAS number 1506221-25-5 and the product name 4-(2,5-dimethyl-1H-pyrrol-3-yl)-2-methylbutan-2-amine represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its unique structural framework, has garnered considerable attention due to its potential applications in drug discovery and development. The presence of a pyrrole ring moiety appended with a dimethyl substituent at the 2 and 5 positions, combined with an amine functional group at the 3-position, contributes to its distinctive chemical properties and biological activities.

Recent research in medicinal chemistry has highlighted the importance of heterocyclic compounds in the design of novel therapeutic agents. The pyrrole derivatives, in particular, have been extensively studied for their diverse pharmacological effects. The compound in question, 4-(2,5-dimethyl-1H-pyrrol-3-yl)-2-methylbutan-2-amine, exhibits structural features that are reminiscent of several bioactive molecules known for their interaction with biological targets. This has prompted investigations into its potential role as a lead compound for further derivatization and optimization.

The synthesis of this compound involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. The introduction of the dimethyl group at the 2 and 5 positions of the pyrrole ring enhances the lipophilicity of the molecule, which is often a critical factor in determining its bioavailability. Additionally, the presence of the amine group at the 3-position provides a site for further functionalization, allowing for the creation of more complex derivatives with tailored pharmacological properties.

In terms of biological activity, preliminary studies suggest that 4-(2,5-dimethyl-1H-pyrrol-3-yl)-2-methylbutan-2-amine may exhibit inhibitory effects on certain enzymes and receptors relevant to various diseases. For instance, its structural motif is similar to that of known modulators of metabolic pathways, which are implicated in conditions such as diabetes and cardiovascular disorders. Further investigation into its mechanism of action could uncover novel therapeutic strategies.

The compound's potential as an intermediate in drug development is also noteworthy. The versatility of its functional groups allows for modifications that can fine-tune its pharmacokinetic and pharmacodynamic profiles. Researchers have been exploring methods to enhance its solubility and metabolic stability, which are essential attributes for any candidate drug molecule. Advances in computational chemistry have enabled virtual screening approaches to identify optimal analogs based on this scaffold.

One particularly exciting aspect of this compound is its relationship to emerging fields such as immunomodulation. The pyrrole ring is known to interact with immune system components, making it a promising candidate for developing immunotherapeutic agents. The specific substitution pattern in 4-(2,5-dimethyl-1H-pyrrol-3-yl)-2-methylbutan-2-amine may confer unique immunomodulatory properties that could be exploited for treating autoimmune diseases or enhancing vaccine efficacy.

The synthesis and characterization of this compound also contribute to our understanding of organic reaction methodologies. The use of transition metal catalysts in constructing the pyrrole core has been a focus of recent research efforts. Such methodologies not only improve synthetic efficiency but also allow for greater control over molecular architecture, which is crucial for achieving desired biological outcomes.

As interest in personalized medicine grows, compounds like 4-(2,5-dimethyl-1H-pyrrol-3-yl)-2-methylbutan-2-amine are being evaluated for their potential use in targeted therapies. By leveraging structural diversity inherent in heterocyclic systems, researchers aim to develop molecules that can selectively interact with disease-specific pathways. This approach holds promise for reducing side effects associated with conventional treatments.

The role of computational tools in analyzing molecular interactions cannot be overstated. Molecular dynamics simulations and quantum mechanical calculations have provided insights into how this compound might bind to biological targets at an atomic level. These insights are invaluable for guiding experimental efforts and optimizing lead compounds before they enter clinical trials.

In conclusion, the compound identified by CAS number 1506221-25-5 and named 4-(2,5-dimethyl-1H-pyrrol-3-yl)-2-methylbutan-2-amine represents a significant contribution to pharmaceutical chemistry. Its unique structural features and potential biological activities make it an attractive candidate for further research and development. As our understanding of molecular interactions continues to evolve, compounds like this will play an increasingly important role in shaping future therapeutic strategies.

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